Product packaging for Methyl L-2-isothiocyanato-3-methylbutyrate(Cat. No.:CAS No. 21055-41-4)

Methyl L-2-isothiocyanato-3-methylbutyrate

Cat. No.: B1588348
CAS No.: 21055-41-4
M. Wt: 173.24 g/mol
InChI Key: MFTMQIVHQZBFTC-LURJTMIESA-N
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Description

Overview of the Isothiocyanate Class in Natural and Synthetic Chemistry

Isothiocyanates (ITCs) are a well-defined class of organosulfur compounds characterized by the functional group -N=C=S. acs.org In nature, they are most famously recognized as the phytochemicals responsible for the pungent flavor and aroma of cruciferous vegetables such as broccoli, cabbage, mustard, and wasabi. acs.orgmdpi.com These compounds are not typically present in intact plant cells in their active form. Instead, they exist as stable, inactive precursors called glucosinolates. mdpi.comchemrxiv.org When the plant tissue is damaged, for instance by chewing or cutting, an enzyme named myrosinase is released, which hydrolyzes the glucosinolates to produce the corresponding isothiocyanates. acs.orgchemrxiv.org

Beyond their natural origins, isothiocyanates are also significant in synthetic chemistry. chemrxiv.org A variety of synthetic methods have been developed to produce ITCs, which are valuable intermediates in organic synthesis. organic-chemistry.org Common laboratory and industrial preparations include the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent like tosyl chloride or subjected to other reagents to yield the isothiocyanate. acs.orgorganic-chemistry.org Another established route is the thermal rearrangement of thiocyanates (R-S-C≡N) to their more stable isothiocyanate isomers (R-N=C=S). acs.org The versatility of these synthetic routes allows for the creation of a wide array of isothiocyanates with diverse structures, far beyond what is available from natural sources. mdpi.com

Significance of Chiral Isothiocyanates in Modern Chemical Biology Research

The introduction of chirality into an isothiocyanate molecule adds a significant layer of complexity and utility, particularly in the field of chemical biology. Chiral isothiocyanates, which possess a stereocenter, are of great interest for their potential to interact stereoselectively with biological macromolecules like proteins and enzymes.

A key application of chiral ITCs is their use as chiral derivatizing agents (CDAs). researchgate.net In this role, a chiral isothiocyanate is reacted with a mixture of enantiomers (e.g., of an amine or alcohol). The covalent reaction forms a thiourea (B124793) or thiocarbamate linkage, converting the initial pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. researchgate.net For example, a pentafluorobenzene-based isothiocyanate has been developed as a CDA that is highly selective for amines, allowing for the differentiation of enantiomers through this method. researchgate.net

Furthermore, the stereochemistry of isothiocyanates derived from amino acids is crucial for their biological activity. The synthesis of these chiral molecules requires methods that can proceed with low racemization to ensure that the final product has a high degree of enantiopurity. mdpi.com The absolute configuration of these synthesized chiral ITCs can be confirmed using techniques such as circular dichroism. mdpi.com This stereochemical integrity is paramount, as the specific three-dimensional arrangement of atoms dictates how the molecule fits into and interacts with chiral biological targets.

Contextualization of Methyl L-2-isothiocyanato-3-methylbutyrate within Amino Acid-Derived Isothiocyanate Studies

This compound belongs to a specific and important subgroup of isothiocyanates: those derived from amino acids. The structural diversity of naturally occurring isothiocyanates is a direct result of their biogenesis from various amino acid precursors. sigmaaldrich.comchemicalbook.com For example, glucosinolates, the precursors to ITCs, have side chains that are biosynthesized from amino acids such as methionine, tryptophan, and phenylalanine. sigmaaldrich.com

This compound is structurally derived from the natural proteinogenic amino acid L-valine. Its systematic IUPAC name is methyl (2S)-2-isothiocyanato-3-methylbutanoate. The "L" designation and the "(2S)" in the IUPAC name indicate the specific stereochemical configuration at the alpha-carbon, inherited from the parent amino acid.

The synthesis of isothiocyanates from amino acid esters is a well-documented "one-pot" procedure. mdpi.com This typically involves reacting the hydrochloride salt of an amino acid ester with carbon disulfide in the presence of a base, followed by a desulfurization step to form the isothiocyanate group. mdpi.comorganic-chemistry.org Research in this area has focused on developing efficient methods that preserve the stereochemistry of the starting amino acid. Studies have reported the successful synthesis of various L-amino acid-derived isothiocyanates with satisfactory yields and low racemization. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identification and property data for the title compound.

PropertyValueSource(s)
IUPAC Name methyl (2S)-2-isothiocyanato-3-methylbutanoate-
Synonym Methyl L-valine isothiocyanate-
CAS Number 21055-41-4; 114877-91-7 chemicalbook.com
Molecular Formula C₇H₁₁NO₂S-
Molecular Weight 173.23 g/mol -
Chiral Center C2 (S-configuration) mdpi.com

Table 2: Synthesis Yields of Representative L-Amino Acid-Derived Isothiocyanates This table provides context for the synthesis of compounds similar to this compound, showing typical yields obtained from their respective L-amino acid methyl esters. Data adapted from a study using DMT/NMM/TsO⁻ as a desulfurization agent. mdpi.com

Parent Amino AcidIsothiocyanate ProductYield (%)
L-AlanineMethyl L-2-isothiocyanatopropanoate59%
L-ValineMethyl L-2-isothiocyanato-3-methylbutanoate63%
L-LeucineMethyl L-2-isothiocyanato-4-methylpentanoate56%
L-IsoleucineMethyl L-2-isothiocyanato-3-methylpentanoate30%
L-PhenylalanineMethyl L-2-isothiocyanato-3-phenylpropanoate42%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2S B1588348 Methyl L-2-isothiocyanato-3-methylbutyrate CAS No. 21055-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-isothiocyanato-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTMQIVHQZBFTC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426866
Record name Methyl N-(sulfanylidenemethylidene)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21055-41-4
Record name Methyl N-(sulfanylidenemethylidene)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21055-41-4
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Occurrence and Biosynthetic Precursors

Natural Occurrence of Isothiocyanates in Biological Systems

Isothiocyanates are a class of sulfur-containing organic compounds characterized by the functional group -N=C=S. numberanalytics.com They are predominantly found in plants belonging to the Brassicaceae family, which includes a wide array of common vegetables such as broccoli, cabbage, cauliflower, kale, brussels sprouts, and radishes. numberanalytics.comamerigoscientific.com These compounds and their precursors, glucosinolates, are also present in other families within the order Brassicales. ruhr-uni-bochum.de Isothiocyanates are not typically present in their active form within intact plant cells. foodandnutritionjournal.org Instead, they are produced as a rapid defense response when the plant tissue is damaged, for instance, by herbivores or pathogens. numberanalytics.comamerigoscientific.com This defensive mechanism is responsible for the characteristic pungent taste and sharp aroma associated with many of these vegetables, like mustard and horseradish. numberanalytics.comfoodandnutritionjournal.org The production of these volatile and reactive compounds serves to deter pests and inhibit microbial growth. numberanalytics.comnumberanalytics.comfrontiersin.org

Isothiocyanates are stored as stable, inactive precursors called glucosinolates. numberanalytics.comnih.gov These precursors are sequestered within the plant cell's vacuole, physically separated from the enzyme that activates them. amerigoscientific.comruhr-uni-bochum.de The diversity of isothiocyanates found in nature is a direct reflection of the more than 130 different glucosinolates that have been identified, each giving rise to a specific breakdown product. nih.gov

Enzymatic Hydrolysis of Glucosinolates as a Biosynthetic Route to Isothiocyanates

The primary biosynthetic route for the formation of isothiocyanates in plants is through the enzymatic hydrolysis of glucosinolates. numberanalytics.comfoodandnutritionjournal.org This process is initiated when plant cells are disrupted, allowing the glucosinolate substrates to come into contact with the enzyme myrosinase (a type of thioglucosidase). numberanalytics.comamerigoscientific.comnih.gov

Myrosinase cleaves the β-thioglucose bond in the glucosinolate molecule, releasing glucose and forming an unstable intermediate known as an aglycone. amerigoscientific.comfrontiersin.orgresearchgate.net This aglycone then undergoes a spontaneous chemical rearrangement. amerigoscientific.comfrontiersin.org Depending on the specific structure of the glucosinolate's side chain, the pH, and the presence of various protein cofactors, this rearrangement can yield different products, most commonly an isothiocyanate. ruhr-uni-bochum.defrontiersin.orgnih.gov Under neutral pH conditions, the formation of isothiocyanates is generally favored. researchgate.net This rapid conversion from a stable precursor to a biologically active compound is a hallmark of the so-called "glucosinolate-myrosinase system," a key plant defense strategy. frontiersin.orgmdpi.com

Table 1: Examples of Glucosinolates and their Resulting Isothiocyanates in Cruciferous Vegetables

Vegetable Major Glucosinolate Precursor Resulting Isothiocyanate
Broccoli, Broccoli Sprouts Glucoraphanin (B191350) Sulforaphane amerigoscientific.comillinois.edu
Watercress Gluconasturtiin Phenethyl isothiocyanate (PEITC) amerigoscientific.com
Cabbage, Mustard Sinigrin (B192396) Allyl isothiocyanate
Radish Glucoraphenin Sulforaphene

Linkage of Methyl L-2-isothiocyanato-3-methylbutyrate to L-Valine Biosynthesis or Derivatization

The biosynthesis of all glucosinolates originates from amino acids. encyclopedia.pub The aliphatic class of glucosinolates is derived from alanine, leucine, isoleucine, methionine, or L-valine. mdpi.comencyclopedia.pubmdpi.com The chemical structure of this compound—specifically the "3-methylbutyrate" portion—points directly to a derivation from the amino acid L-valine (systematic name: 2-amino-3-methylbutanoic acid). wikipedia.org

In plants and bacteria, L-valine is synthesized from pyruvic acid through a multi-step pathway. wikipedia.org This L-valine can then serve as a precursor for the biosynthesis of valine-derived glucosinolates. ruhr-uni-bochum.denih.gov The key initial step in glucosinolate synthesis is the conversion of the source amino acid into its corresponding aldoxime, a reaction catalyzed by enzymes from the cytochrome P450 CYP79 family. nih.govnumberanalytics.com Research has shown that expressing the enzyme CYP79D2 from cassava in the model plant Arabidopsis enables the production of glucosinolates derived from valine and isoleucine. nih.govnih.gov

The subsequent hydrolysis of a valine-derived glucosinolate (such as isopropylglucosinolate) by myrosinase would yield the corresponding isothiocyanate (isopropyl isothiocyanate). nih.gov The compound this compound is a specific derivative of L-valine, representing the methyl ester of the amino acid where the α-amino group has been converted into an isothiocyanate group. Its precise biosynthetic pathway in nature is not extensively documented, but its structure is unequivocally linked to the derivatization of the L-valine backbone.

Analogous Biosynthetic Pathways of Other Amino Acid-Derived Isothiocyanates

The biosynthetic pathway for glucosinolates is highly conserved across different precursor amino acids and can be summarized in three main stages. mdpi.comresearchgate.net

Amino Acid Chain Elongation: For certain aliphatic amino acids, particularly methionine and phenylalanine, the side chain is first elongated through a series of reactions that add methylene (B1212753) groups. numberanalytics.comresearchgate.net This process creates homologs of the original amino acid, leading to greater structural diversity in the final glucosinolates. mdpi.com

Core Structure Formation: The precursor amino acid (either in its original or chain-elongated form) is converted into the core glucosinolate structure. This involves a sequence of enzymatic reactions:

Conversion of the amino acid to an aldoxime by a CYP79 enzyme. numberanalytics.com

Conversion of the aldoxime to a thiohydroximic acid. encyclopedia.pub

Glucosylation (addition of a glucose molecule) by a UDP-glucosyltransferase (UGT). encyclopedia.pubnumberanalytics.com

Sulfation (addition of a sulfate (B86663) group) by a sulfotransferase (SOT), which completes the formation of the basic glucosinolate structure. encyclopedia.pubnumberanalytics.com

Secondary Side-Chain Modification: The R-group of the newly formed glucosinolate can undergo further chemical modifications, such as hydroxylation or oxidation, creating the vast array of different glucosinolates found in nature. researchgate.net

This fundamental pathway applies to all classes of glucosinolates, which are categorized based on their amino acid precursor.

Table 2: Classification of Glucosinolates by Amino Acid Precursor

Glucosinolate Class Precursor Amino Acid(s) Example Glucosinolate Example Isothiocyanate
Aliphatic Alanine, Leucine, Isoleucine, Methionine, Valine mdpi.comencyclopedia.pub Glucoraphanin (from chain-elongated Methionine) Sulforaphane illinois.edu
Benzenic (Aromatic) Phenylalanine, Tyrosine mdpi.comencyclopedia.pub Gluconasturtiin (from chain-elongated Phenylalanine) Phenethyl isothiocyanate
Indole Tryptophan mdpi.comencyclopedia.pub Glucobrassicin Indole-3-carbinol (a hydrolysis product)

Synthetic Methodologies and Stereochemical Aspects

Chemical Synthesis Approaches for Alpha-Isothiocyanato Esters from Amino Acid Derivatives

The most prevalent method for synthesizing α-isothiocyanato esters from amino acid derivatives is a one-pot, two-step procedure. nih.govmdpi.com This approach begins with the corresponding amino acid ester, typically as a hydrochloride salt, which serves as the primary amine source. nih.gov

The general mechanism involves:

Formation of a Dithiocarbamate (B8719985) Salt : The amino acid ester reacts with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. nih.govchemrxiv.org

Desulfurization : This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom, yielding the final isothiocyanate product. mdpi.comnih.gov

An alternative, though less common for this specific class, is the tandem Staudinger/aza-Wittig reaction. nih.govrsc.org This method is particularly useful for producing Nβ-protected aminoalkyl isothiocyanates from Nα-protected amino acids or Nβ-protected alkyl azides, offering a pathway under neutral conditions. nih.govrsc.org

Stereoselective Synthesis of Chiral Isothiocyanates

The synthesis of chiral isothiocyanates from amino acid precursors is fraught with the potential for racemization, the conversion of an enantiomerically pure substance into a mixture of enantiomers. nih.gov Therefore, stereoselective synthesis is paramount.

Key methodologies to achieve stereoselectivity include:

Reagent Selection : The use of specific desulfurizing agents, such as sodium persulfate, is known to permit the synthesis of chiral isothiocyanates with minimal loss of stereochemical purity. nih.govrsc.org

Reaction Conditions : Performing the synthesis under non-microwave conditions is crucial. One study demonstrated that synthesizing isothiocyanate derivatives of L- and D-amino acid methyl esters with the desulfurizing agent DMT/NMM/TsO⁻ resulted in low racemization (enantiomeric ratio > 99:1) when microwave assistance was avoided. nih.govnih.gov

Alternative Pathways : The Staudinger/aza-Wittig reaction provides a valuable route to racemization-free isothiocyanates due to its neutral reaction conditions. rsc.org

The absolute configuration of the synthesized chiral isothiocyanates is typically confirmed using analytical techniques such as circular dichroism. nih.govmdpi.com

Optimization of Reaction Conditions for Isothiocyanate Formation

Optimizing reaction conditions is essential for maximizing yield and purity. This involves the careful selection of desulfurization agents, solvents, and temperature profiles.

A wide array of desulfurization reagents can be employed to convert the dithiocarbamate intermediate to the isothiocyanate. The choice depends on the substrate's functional groups and the desired reaction conditions. mdpi.com

Reagent ClassExamplesReference
Traditional ReagentsTosyl chloride, Ethyl chloroformate, Iodine, Mesyl chloride, Cyanuric chloride, Triphosgene, Lead nitrate mdpi.comnih.gov
Oxidizing AgentsSodium persulfate, Hydrogen peroxide mdpi.comnih.gov
Peptide Coupling ReagentsHBTU, PyBOP, DCC, T3P® mdpi.com
Modern Reagents4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), Triflic anhydride (B1165640) (Tf₂O) nih.govijacskros.com
Metal-Based ReagentsCobalt(II) chloride, Copper(II) sulfate (B86663) nih.gov

The reagent DMT/NMM/TsO⁻ has been highlighted as a new and efficient option for this conversion. nih.gov

Solvent systems and temperature play a critical role in the synthesis. Dichloromethane (DCM) is a commonly used solvent for the initial dithiocarbamate formation at room temperature or 0°C. nih.govijacskros.com Aqueous solvent systems are also viable and represent a greener chemistry approach. nih.govrsc.org

Microwave-assisted synthesis has been shown to dramatically accelerate the desulfurization step, reducing reaction times from hours to mere minutes. mdpi.comtandfonline.com For instance, a reaction using microwave irradiation at 90°C for 3 minutes resulted in a 90% yield for a model isothiocyanate. nih.govmdpi.com However, this efficiency comes at a cost. For chiral substrates derived from amino acids, microwave heating often induces a high degree of racemization. nih.gov Therefore, to preserve the stereocenter of Methyl L-2-isothiocyanato-3-methylbutyrate, conventional heating or reactions at room temperature are strongly preferred over microwave-assisted methods. nih.govnih.gov

Strategies for Maintaining Enantiomeric Purity During Synthesis

Preserving the L-configuration at the alpha-carbon is the most significant challenge in synthesizing this compound.

Key strategies to prevent racemization include:

Base Selection : The choice of base during the formation of the dithiocarbamate is critical. Stronger bases or those known to promote racemization, like triethylamine (B128534) (Et₃N), should be used with caution or replaced. nih.gov N-methylmorpholine (NMM) has been identified as a superior alternative that minimizes racemization. nih.gov

Temperature Control : As mentioned, avoiding high temperatures is paramount. Syntheses conducted without microwave irradiation are essential for maintaining the enantiomeric integrity of amino acid-derived isothiocyanates. nih.govnih.gov

Neutral Reaction Pathways : Employing synthetic routes that operate under neutral conditions, such as the Staudinger/aza-Wittig reaction, can effectively prevent racemization. rsc.org

Optimized Reagents : Using specific desulfurization agents that are effective under mild conditions contributes to the retention of chirality. nih.govchemrxiv.orgrsc.org For example, the DMT/NMM/TsO⁻ reagent, when used without microwave heating, has proven effective in producing isothiocyanates from amino acid esters with low racemization. nih.gov

Comparative Analysis of Synthetic Routes for this compound

The primary synthetic route for this compound starts from L-valine methyl ester hydrochloride and proceeds via the dithiocarbamate desulfurization pathway. Research on analogous compounds, such as the isothiocyanate derived from L-valine, has reported satisfactory yields of 63% using this method. nih.gov

ParameterDithiocarbamate Desulfurization (Optimized for Chirality)Staudinger/Aza-Wittig Reaction
Starting MaterialL-valine methyl ester hydrochlorideN-protected L-valine derivative (e.g., azide)
Key Steps1. Dithiocarbamate formation (CS₂, NMM base) 2. Desulfurization (e.g., DMT/NMM/TsO⁻)1. Staudinger reaction (phosphine) 2. Aza-Wittig reaction (CS₂)
Reaction ConditionsLow temperature, no microwave irradiationNeutral conditions
Enantiomeric PurityHigh (er > 99:1) with careful selection of base and avoidance of heatHigh (generally racemization-free)
AdvantagesWell-established, one-pot procedure, readily available starting materialsExcellent for maintaining stereointegrity, tolerant of various functional groups
DisadvantagesSusceptible to racemization if not properly controlled (base, temperature)Requires preparation of specific azide (B81097) precursors

For the synthesis of this compound, the optimized dithiocarbamate desulfurization method represents the most direct and well-documented approach. The critical factor for success is the rigorous control of reaction parameters—specifically, the use of a non-racemizing base like NMM and the strict avoidance of high-temperature conditions like microwave irradiation—to ensure the final product retains its vital L-configuration.

Molecular and Cellular Mechanisms of Action in Research Models

General Principles of Isothiocyanate Reactivity with Cellular Thiols and Amines

The electrophilic nature of the isothiocyanate group (-N=C=S) underpins its reactivity with nucleophilic residues within cells, primarily thiols (-SH) and amines (-NH2). nih.gov This reactivity is central to its biological effects. The carbon atom of the isothiocyanate moiety is highly electrophilic and susceptible to nucleophilic attack.

Under physiological pH conditions (pH 6-8), isothiocyanates readily react with the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH) to form dithiocarbamates. researchgate.net This reaction with GSH, a major intracellular antioxidant, can lead to its depletion through the formation of dithiocarbamate (B8719985) adducts. nih.gov The conjugation of isothiocyanates with GSH is often the initial step in their metabolism via the mercapturic acid pathway, leading to their eventual excretion. aacrjournals.orgoup.com The reaction with thiols is generally reversible, allowing for the potential of isothiocyanates to be released from these adducts and act as transport forms within the body. nih.gov

In more alkaline environments (pH 9-11), isothiocyanates show a preference for reacting with amine groups, such as those on lysine (B10760008) residues in proteins, to form thiourea (B124793) derivatives. researchgate.net The covalent modification of proteins through these reactions can alter their structure and function, leading to downstream cellular effects. iiarjournals.org

The reactivity of different isothiocyanates can vary. For instance, studies comparing phenyl isothiocyanate (PITC) and ethyl isothiocyanate (EITC) have shown differences in their reaction kinetics with amines and the stability of the resulting dithiocarbamates. nih.gov

Modulation of Enzyme Activities by Isothiocyanates (e.g., Glutathione Reductase Inhibition)

A significant consequence of the reactivity of isothiocyanates is their ability to modulate the activity of various enzymes. One notable target is glutathione reductase (GR), a critical enzyme for maintaining cellular redox homeostasis by catalyzing the reduction of oxidized glutathione (GSSG) to its reduced form (GSH). nih.govscbt.com

Several naturally occurring isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been identified as inhibitors of both yeast and human glutathione reductase. nih.govnih.gov This inhibition is often time- and concentration-dependent and can be irreversible. nih.gov The mechanism of inhibition involves the covalent modification of cysteine residues within the active site of the enzyme, a process termed thiocarbamoylation. nih.govnih.gov For example, mass spectrometric analysis has revealed that BITC specifically modifies Cys61 in the active site of yeast GR. nih.gov

The inhibition of GR by isothiocyanates disrupts the cellular antioxidant defense system, leading to an accumulation of GSSG and compromising the cell's ability to counteract reactive oxygen species (ROS). scbt.com This can induce a state of oxidative stress, which is implicated in various cellular processes, including the initiation of apoptosis. nih.gov

Isothiocyanate Target Enzyme Effect Mechanism
Benzyl isothiocyanate (BITC)Glutathione Reductase (GR)InhibitionIrreversible, competitive; Thiocarbamoylation of Cys61
Phenethyl isothiocyanate (PEITC)Glutathione Reductase (GR)InhibitionTime and concentration-dependent

Induction of Cellular Stress Responses and Apoptosis Pathways in In Vitro Systems

Isothiocyanates have been extensively shown to induce cellular stress responses and trigger apoptosis (programmed cell death) in various cancer cell lines in vitro. iiarjournals.orgnih.gov These effects are often multifaceted and can be initiated through several interconnected pathways.

One of the primary mechanisms is the generation of reactive oxygen species (ROS). nih.govfrontiersin.org The accumulation of ROS can lead to oxidative stress, which in turn can trigger downstream signaling cascades. For example, in colorectal cancer cells, allyl isothiocyanate (AITC) has been shown to induce ROS production, which subsequently leads to endoplasmic reticulum (ER) stress. nih.gov ER stress is characterized by the release of cytosolic Ca2+ and the activation of specific stress-related proteins like GADD153. nih.gov

The induction of apoptosis by isothiocyanates can proceed through both intrinsic (mitochondrial-dependent) and extrinsic pathways. nih.govnih.gov The intrinsic pathway is often initiated by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. aacrjournals.orgnih.gov This is followed by the activation of a cascade of caspases, which are proteases that execute the apoptotic program. aacrjournals.orgfrontiersin.org For instance, PEITC has been observed to induce apoptosis in cervical cancer cells through ROS generation and the activation of caspase-3. frontiersin.org

Furthermore, isothiocyanates can induce cell cycle arrest, preventing cancer cells from proliferating. nih.govoregonstate.edu This is often achieved by modulating the levels of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). oregonstate.edu Studies have shown that a brief exposure of cancer cells to ITCs like AITC and BITC is sufficient to initiate these growth-inhibiting effects. aacrjournals.org

The effectiveness of different isothiocyanates in inducing apoptosis can vary, with one study on HL-60 cells showing the order of potency as BITC=PEITC > ERN=IBN > AITC > SFN. iiarjournals.org

Investigational Studies on Specific Intracellular Targets and Signaling Pathways

Research has identified several key intracellular targets and signaling pathways that are modulated by isothiocyanates, contributing to their biological activities.

A prominent target is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant and phase II detoxifying enzymes. nih.govoregonstate.edu Isothiocyanates, such as sulforaphane, are potent activators of Nrf2. nih.gov This activation leads to an enhanced cellular defense against oxidative stress and carcinogens. oregonstate.edumdpi.com

Conversely, isothiocyanates can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. oregonstate.edumdpi.com NF-κB is a pro-inflammatory transcription factor that plays a crucial role in the development and progression of cancer. oregonstate.edu By inhibiting NF-κB, isothiocyanates can exert anti-inflammatory effects. mdpi.com

Other investigated targets and pathways include:

MAPK (Mitogen-Activated Protein Kinase) cascades: Isothiocyanates can activate various MAPK pathways, such as ERK, JNK, and p38, which are involved in the regulation of apoptosis. nih.gov

Tubulin polymerization: Some isothiocyanates can interfere with the polymerization of tubulin, a protein essential for cell division, thereby arresting the cell cycle. nih.govnih.gov

Histone acetylation: Modulation of histone acetylation by isothiocyanates can alter gene expression, contributing to their anti-cancer effects. nih.gov

Hypoxia-inducible factor (HIF) transcription factors: By targeting HIF, isothiocyanates can down-regulate the expression of pro-angiogenic genes like vascular endothelial growth factor (VEGF). nih.gov

Hypothesized Molecular Mechanisms of Methyl L-2-isothiocyanato-3-methylbutyrate Based on Structural Analogies

While direct experimental data on the molecular mechanisms of this compound is limited, its chemical structure allows for informed hypotheses based on the well-documented activities of other isothiocyanates. The key structural feature is the isothiocyanate (-N=C=S) functional group attached to a valine methyl ester backbone.

Based on this structure, the following mechanisms can be hypothesized:

Reactivity with Cellular Nucleophiles: Like other isothiocyanates, the electrophilic carbon of the isothiocyanate group in this compound is expected to be highly reactive towards cellular nucleophiles. It would likely react with thiol groups of glutathione and cysteine residues in proteins to form dithiocarbamates, and with amine groups to form thioureas. This covalent modification of cellular components is a foundational aspect of isothiocyanate bioactivity.

Enzyme Inhibition: Drawing parallels with BITC and PEITC, it is plausible that this compound could act as an inhibitor of glutathione reductase. nih.gov By covalently modifying cysteine residues in the active site of the enzyme, it could disrupt cellular redox balance and increase oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest: The structural analogy to other bioactive isothiocyanates suggests that this compound could induce apoptosis in cancer cells. iiarjournals.org This would likely involve the generation of ROS, disruption of mitochondrial function, and activation of caspase cascades. nih.govfrontiersin.org Furthermore, it may also cause cell cycle arrest by modulating the expression and activity of key cell cycle regulatory proteins. oregonstate.edu

Modulation of Key Signaling Pathways: It is reasonable to hypothesize that this compound could influence major signaling pathways such as Nrf2 and NF-κB. nih.govoregonstate.edu Activation of the Nrf2 pathway would enhance cellular antioxidant defenses, while inhibition of the NF-κB pathway would lead to anti-inflammatory effects. The specific potency and profile of these effects would depend on the unique steric and electronic properties conferred by the valine methyl ester moiety.

Further experimental studies are necessary to confirm these hypothesized mechanisms and to fully elucidate the specific molecular targets and cellular effects of this compound.

Investigational Biological Activities in Pre Clinical Settings

Structure-Activity Relationship (SAR) Studies of Chiral Isothiocyanates and DerivativesWhile SAR studies exist for the broader class of isothiocyanates, specific analyses involving Methyl L-2-isothiocyanato-3-methylbutyrate have not been found.

An article cannot be generated without violating the core instructions to focus solely on the specified compound and to ensure scientific accuracy.

Advanced Analytical Techniques for Research

Chromatographic Methods for Quantification in Complex Biological and Synthetic Samples

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Methyl L-2-isothiocyanato-3-methylbutyrate. The coupling of gas chromatography's separation power with the specific identification capabilities of mass spectrometry allows for both qualitative and quantitative analysis. mdpi.comresearchgate.net For analyzing isothiocyanates, methods often involve a capillary column, such as a DB-WAX or similar polar phase, to achieve effective separation. ubc.ca The mass spectrometer can be operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification. researchgate.net

Solid-Phase Microextraction (SPME) coupled with GC-MS (SPME-GC-MS) offers a solvent-free, sensitive, and automatable option for extracting volatile analytes from complex sample matrices. ubc.canih.gov This technique is particularly advantageous for biological samples where the target analyte may be present at low concentrations. The choice of SPME fiber coating is critical for efficient extraction. For volatile amines and related compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. researchgate.net Optimization of extraction parameters, including temperature and time, is essential to maximize recovery and ensure method robustness. nih.gov For instance, an optimized SPME method might involve an extraction temperature of 60°C for 20 minutes to ensure efficient transfer of the analyte to the fiber. nih.gov

The table below outlines a hypothetical SPME-GC-MS parameter set for the analysis of this compound, based on established methods for similar volatile compounds. ubc.canih.govresearchgate.net

Table 1: Illustrative SPME-GC-MS Parameters for Analysis

Parameter Setting Purpose
SPME Fiber DVB/CAR/PDMS Broad-spectrum extraction of volatile and semi-volatile organic compounds.
Extraction Type Headspace (HS) Analysis of volatile compounds from a liquid or solid sample.
Extraction Temp. 60°C Optimizes analyte partitioning from the sample matrix to the fiber.
Extraction Time 20 min Ensures equilibrium or consistent pre-equilibrium extraction for quantification.
GC Column DB-WAX (60 m x 0.25 mm, 0.25 µm) Polar column for good separation of polar and chiral compounds.
Injector Temp. 250°C Ensures rapid desorption of the analyte from the SPME fiber.
Oven Program 40°C (2 min), ramp to 240°C at 10°C/min Separates compounds based on boiling point and column interaction.
MS Detector Quadrupole or TOF Provides mass-to-charge ratio for identification and quantification.
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization method creating reproducible fragmentation patterns.

| MS Mode | Scan (for identification) / SIM (for quantification) | Balances between universal detection and targeted sensitivity. |

High-Performance Liquid Chromatography (HPLC) is also a valuable tool, particularly for analyzing the non-volatile precursors used in the synthesis of this compound, such as L-valine methyl ester hydrochloride. A typical method would involve a C18 column and a mobile phase consisting of a buffer and organic solvents like acetonitrile (B52724) and methanol (B129727) to ensure the separation of the main compound from any impurities. researchgate.net

Spectroscopic Techniques for Structural Characterization and Stereochemical Determination

The defining structural feature of this compound is its chirality, inherited from the L-valine precursor. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for confirming the absolute configuration of chiral molecules in solution. nih.govunipi.it The isothiocyanate group (-N=C=S) acts as a chromophore, absorbing ultraviolet light. rsc.org When this chromophore is in a chiral environment, it exhibits differential absorption of left- and right-circularly polarized light, resulting in a CD spectrum.

For isothiocyanate derivatives of amino acid methyl esters, the sign of the Cotton Effect (the characteristic peaks in a CD spectrum) can be directly correlated with the stereochemistry at the alpha-carbon. nih.gov Research on related compounds has shown that isothiocyanate derivatives of L-amino acids (S-configuration) typically exhibit a strongly positive Cotton effect, while derivatives of D-amino acids (R-configuration) show a strong negative Cotton effect. nih.gov This makes CD spectroscopy an indispensable tool for verifying that the L-configuration has been retained during the synthesis of this compound from L-valine. nih.govnih.gov Changes in the secondary structure of proteins upon binding with isothiocyanates can also be monitored using CD spectroscopy, observing shifts in the characteristic alpha-helix and beta-sheet signals. mdpi.com

Development of Robust Analytical Methods for Purity and Identity Confirmation in Research Grade Materials

Ensuring the purity and confirming the identity of research-grade this compound is paramount for obtaining reliable experimental results. A combination of chromatographic and spectroscopic methods is typically employed.

For purity assessment, GC-MS is highly effective. By analyzing the sample, the area percentage of the main peak corresponding to the target compound can be calculated relative to any impurity peaks. High-purity isothiocyanates, suitable for research and pharmaceutical applications, can be obtained through purification methods like reduced-pressure rectification, achieving purities greater than 99.7%. epo.org HPLC can also be used, especially for checking for non-volatile impurities or starting materials. A validated HPLC method for the precursor L-valine methyl ester hydrochloride, for example, demonstrated good linearity, recovery, and robustness, which are all hallmarks of a reliable purity assay. researchgate.net

Identity is confirmed by matching the retention time from the GC analysis and the mass spectrum from the MS analysis against a known standard or reference data. The mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that confirm the compound's structure.

The table below summarizes the key analytical methods for identity and purity confirmation.

Table 2: Methods for Purity and Identity Confirmation

Technique Application Key Deliverable
GC-MS Purity Assessment & Identity Quantitative purity value (e.g., >99.7%); Mass spectrum for structural confirmation. researchgate.netepo.org
HPLC-UV Purity of Starting Materials Quantification of residual precursors (e.g., L-valine methyl ester HCl). researchgate.net
Circular Dichroism Stereochemical Identity Confirmation of L- (or S-) configuration via the sign of the Cotton Effect. nih.gov
FT-IR Spectroscopy Functional Group Identity Detection of characteristic vibrational bands for isothiocyanate (-N=C=S) and ester (C=O) groups.

| NMR Spectroscopy | Structural Confirmation | Detailed structural information from 1H and 13C spectra, confirming connectivity of atoms. |

Methodologies for Studying Metabolites and Degradation Products in Research Contexts

When this compound is used in biological or environmental research, it is crucial to understand its stability and transformation products. Isothiocyanates are reactive electrophilic compounds that can degrade or be metabolized through various pathways. nih.govnih.gov

The primary metabolic route for isothiocyanates in biological systems is the mercapturic acid pathway. nih.govcambridge.orgmdpi.com This involves conjugation with the endogenous antioxidant glutathione (B108866) (GSH), followed by enzymatic processing in the liver and kidneys, ultimately leading to the excretion of N-acetylcysteine conjugates in the urine. nih.govmdpi.com Analysis of these metabolites typically requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their polar and non-volatile nature.

In non-biological research contexts, such as in soil or aqueous solutions, the degradation of isothiocyanates can be influenced by factors like pH and the presence of metal ions. nih.govnih.gov Hydrolysis is a common degradation pathway. Depending on the conditions, the unstable aglycone intermediate can rearrange to form various products. mdpi.com While the isothiocyanate is favored at neutral pH, acidic conditions can promote the formation of the corresponding nitrile (L-2-amino-3-methylbutyronitrile methyl ester). nih.gov The presence of certain proteins or ions can also lead to the formation of thiocyanates or other breakdown products. mdpi.comnih.gov The analysis of these potential degradation products often relies on GC-MS, which can separate and identify these different volatile compounds. nih.gov

Future Research Directions and Applications in Basic Science

Discovery of Novel Natural Sources and Biosynthetic Enzymes for Chiral Isothiocyanates

Isothiocyanates are naturally occurring compounds, primarily found in cruciferous vegetables like broccoli, cabbage, and kale, where they exist as stable precursors called glucosinolates. nih.govoregonstate.eduwikipedia.org These plants belong to the order Brassicales, which is characterized by the production of glucosinolates. wikipedia.orgnih.gov In intact plant cells, glucosinolates are physically separated from the myrosinase enzyme. oregonstate.edu When the plant tissue is damaged, for instance by chewing or cutting, myrosinase is released and catalyzes the hydrolysis of glucosinolates. nih.govoregonstate.edu This enzymatic reaction produces glucose and an unstable aglycone, which then rearranges to form an isothiocyanate. mdpi.com

The diversity of isothiocyanates stems from the more than 120 different glucosinolates identified, each potentially yielding a distinct ITC. nih.gov For example, glucoraphanin (B191350) is the precursor to sulforaphane, while sinigrin (B192396) leads to the formation of allyl isothiocyanate. wikipedia.org The production of chiral molecules is of particular importance in pharmacology, as the stereochemistry of a compound is often a critical factor in its biological efficacy and safety. nih.govnih.gov Future research will likely focus on identifying new plant species, particularly within the Brassicales order, that may harbor unique glucosinolate precursors for undiscovered chiral isothiocyanates like Methyl L-2-isothiocyanato-3-methylbutyrate.

Furthermore, the exploration of microbial and enzymatic synthesis pathways presents a promising avenue for producing single-enantiomer chiral intermediates. nih.govnih.gov The enormous potential of microorganisms and their enzymes to perform transformations with high enantioselectivity is increasingly recognized. nih.gov Identifying and characterizing novel biosynthetic enzymes, analogous to myrosinase but with specific stereochemical control, from either plant or microbial sources, is a key objective. nih.gov Such discoveries could enable the sustainable and scalable production of specific chiral isothiocyanates for research and development. researchgate.net

Rational Design and Synthesis of this compound Analogs with Enhanced Biological Specificity

The chemical reactivity of the isothiocyanate group (–N=C=S) makes it a valuable pharmacophore, but also presents challenges for therapeutic development. This has spurred interest in the rational design and synthesis of ITC analogs with improved properties. researchgate.net A primary goal is to create molecules with enhanced biological specificity, which could lead to more effective agents that can overcome drug resistance.

One advanced strategy involves the creation of hybrid molecules that incorporate an ITC moiety into the chemical scaffold of another active agent. For example, researchers have designed and synthesized ITC-containing androgen receptor (AR) antagonists, envisioning that the hybrid compound would not only block the receptor but also exert ITC-derived activities like downregulating the receptor protein itself. Another approach involves masking the highly reactive ITC group, for instance as an N-acetyl cysteine conjugate, to create a prodrug that gradually releases the active ITC in a biological environment.

Rational design, guided by the structural information of target proteins, is a powerful tool for modifying compounds to enhance activity and broaden substrate specificity. nih.gov By analyzing the three-dimensional structure of an enzyme's binding pocket, researchers can make targeted mutations or design new inhibitor structures that fit more effectively. nih.gov Applying these principles to this compound, future research could involve synthesizing a series of analogs with modifications to the methylbutyrate side chain. These modifications could be designed to optimize interactions with a specific biological target, thereby increasing potency and selectivity. The synthesis of structurally diverse isothiocyanates, including those derived from optically active amines, can now be achieved with high efficiency and without racemization, enabling the creation of extensive libraries of chiral analogs for screening. mdpi.com

Utilization as Chemical Probes for Target Identification and Validation in Proteomics Research

A significant challenge in understanding the biological effects of small molecules is identifying their direct cellular targets. nih.gov Isothiocyanates are well-suited for use as chemical probes in proteomics to address this challenge. nih.govoup.com A chemical probe is a small molecule used to interrogate a biological system, often by binding selectively to one or more protein targets. nih.gov

The utility of ITCs as probes stems from their electrophilic nature; the carbon atom of the –N=C=S group is susceptible to nucleophilic attack by amino acid residues on proteins, particularly the thiol groups of cysteines and the ε-amino groups of lysines. nih.govoup.com This reaction forms a stable, covalent bond, effectively tagging the protein target. nih.govnih.gov Researchers can treat cells with an ITC, such as a radiolabeled version (e.g., ¹⁴C-PEITC), and then use proteomic techniques to identify the proteins that have been tagged. nih.govresearchgate.net Common methods include two-dimensional (2-D) gel electrophoresis to separate the proteins, followed by mass spectrometry to identify the radioactive spots corresponding to the ITC-bound proteins. nih.govresearchgate.net

This approach has successfully identified numerous protein targets for well-studied ITCs like phenethyl isothiocyanate (PEITC) and sulforaphane, including tubulin, proteasome components, and signaling proteins. nih.govoup.comnih.gov The identification of these targets provides a crucial molecular basis for understanding the mechanisms behind the observed biological activities of ITCs. nih.gov Isothiocyanate derivatives, such as Fluorescein isothiocyanate (FITC), are also classic examples of chemical probes used extensively to label antibodies and other molecules for tracking in fluorescence microscopy and flow cytometry. wikipedia.orgmdpi.com Future studies can apply these established proteomic workflows using this compound to discover its unique protein interaction profile, thereby validating its targets and elucidating its mechanism of action.

Elucidation of its Role in Plant Defense Mechanisms or Microbial Interactions

In nature, isothiocyanates play a critical role in the defense systems of the plants that produce them. mdpi.comfrontiersin.orgnih.gov The system, often called the "mustard oil bomb," involves the release of pungent and deterrent isothiocyanates upon tissue wounding by herbivores or pathogens. frontiersin.org This chemical shield has been thoroughly documented as a defense against pests. frontiersin.orgmdpi.com The specific structure of the ITC, derived from its glucosinolate precursor, can influence its effectiveness against different threats.

Beyond plant defense, isothiocyanates exhibit significant antimicrobial properties. nih.gov They have been shown to be effective against a wide range of microorganisms, including food spoilage bacteria and human pathogens. foodandnutritionjournal.orgresearchgate.net Studies have demonstrated activity against both gram-positive and gram-negative bacteria, with aromatic ITCs like benzyl (B1604629) isothiocyanate often showing greater potency than aliphatic ones. foodandnutritionjournal.orgmdpi.com The proposed mechanisms for this antimicrobial activity include the inhibition of essential enzymes through reaction with sulfhydryl groups or the disruption of cellular membrane integrity. nih.govnih.gov For example, some ITCs are thought to inhibit bacterial DNA synthesis by interacting with the catalytic domain of thioredoxin. nih.gov

Future research on this compound should investigate its specific role in these ecological interactions. Studies could assess its efficacy as a deterrent against common plant pests or its antimicrobial spectrum against a panel of plant and human pathogens. Elucidating its mechanism of action against susceptible microbes could reveal novel enzymatic targets or cellular pathways, contributing to the development of new antimicrobial strategies.

Computational Modeling and Molecular Dynamics Studies of Compound-Target Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for studying the interactions between small molecules and their biological targets at an atomic level. nih.gov MD simulations allow researchers to observe the dynamic behavior of a protein-ligand complex over time, providing insights that are often inaccessible through static experimental structures alone. mdpi.commdpi.com

These simulations can be used to decipher the precise binding mode of a compound like this compound to a protein target identified through proteomics. nih.gov By modeling the forces between atoms, MD can reveal key details such as which amino acid residues are critical for binding, the conformational changes that occur in the protein upon ligand binding, and the stability of the interaction. mdpi.com For instance, simulations can help understand how the binding of a ligand alters the shape of a catalytic site to facilitate a chemical reaction or, conversely, to inhibit it. mdpi.com

This detailed mechanistic understanding is invaluable for basic science and for drug design. nih.gov The results from MD simulations can guide the rational design of analogs with improved affinity or specificity, as described in section 7.2. nih.gov While specific MD studies on this compound may not yet be published, the methodology is well-established for investigating enzyme inhibitors, ion channel modulators, and other ligand-protein systems. oup.comnih.gov Applying these computational approaches will be a crucial step in characterizing the molecular pharmacology of this compound and predicting the functional consequences of its interactions with cellular targets.

Research Findings Summary

SectionKey Research AreaSummary of Findings and Future DirectionsRelevant Citations
7.1 Natural Sources & Biosynthesis ITCs originate from glucosinolate precursors in cruciferous plants via the myrosinase enzyme. nih.govoregonstate.edu Future work involves discovering new plant/microbial sources and enzymes for producing specific chiral ITCs. nih.govnih.gov nih.govoregonstate.edunih.govnih.gov
7.2 Analog Design & Synthesis Rational design and synthesis of ITC analogs aim to enhance biological specificity and overcome resistance. Strategies include creating hybrid molecules and using structural data to guide modifications. nih.gov mdpi.comresearchgate.netnih.gov
7.3 Proteomics & Chemical Probes The electrophilic ITC group covalently binds to protein targets (e.g., tubulin), enabling their identification via proteomics. nih.govnih.govoup.com This validates targets and clarifies mechanisms of action. researchgate.net nih.govnih.govoup.comnih.govresearchgate.net
7.4 Plant Defense & Microbial Interactions ITCs function as key defense compounds ("mustard oil bomb") in plants against herbivores and pathogens. frontiersin.orgnih.gov They also exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govfoodandnutritionjournal.org nih.govfrontiersin.orgnih.govfoodandnutritionjournal.orgnih.gov
7.5 Computational Modeling Molecular dynamics (MD) simulations provide atomic-level insight into how ITCs bind to their protein targets. nih.gov This helps elucidate binding modes and conformational changes, guiding the design of new, more effective analogs. nih.govmdpi.com nih.govoup.comnih.govmdpi.com

Conclusion

Current State of Research on Methyl L-2-isothiocyanato-3-methylbutyrate and Related Compounds

The current body of scientific literature contains a significant gap regarding the specific compound this compound. Direct research, including its synthesis, natural occurrence, biological activity, and analytical characterization, is not extensively documented in publicly available studies. The compound is understood to be a synthetic derivative of the amino acid L-valine, belonging to the class of α-isothiocyanato esters. tandfonline.comnih.gov Its existence is primarily noted in chemical supplier catalogs, indicating its availability for research purposes. calpaclab.com

Research on closely related compounds, however, is well-established and provides a strong basis for understanding the potential properties of this compound. This research can be broadly categorized into two areas: naturally occurring isothiocyanates (ITCs) and other synthetic ITCs, particularly those derived from amino acids.

Naturally Occurring Isothiocyanates: Isothiocyanates are well-known bioactive compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found abundantly in cruciferous vegetables like broccoli, cabbage, and mustard. nih.govnih.govnih.gov The hydrolysis is catalyzed by the myrosinase enzyme when plant tissues are damaged. nih.gov These natural ITCs, such as Sulforaphane (SFN), Allyl isothiocyanate (AITC), Benzyl (B1604629) isothiocyanate (BITC), and Phenethyl isothiocyanate (PEITC), have been the subject of substantial research. nih.govnih.gov Studies have demonstrated their potent antimicrobial, antifungal, and anticancer properties. nih.govfrontiersin.orgmdpi.com The biological activity of these compounds is often linked to their chemical structure, with aromatic ITCs sometimes showing greater antimicrobial efficacy than aliphatic ones. nih.govfrontiersin.org Their anticancer effects are attributed to multiple mechanisms, including the induction of apoptosis, modulation of signaling pathways, and the generation of reactive oxygen species (ROS) in cancer cells. nih.govfrontiersin.org

Synthetic Isothiocyanates and Amino Acid Derivatives: The synthesis of isothiocyanates from primary amines, including amino acid esters, is a well-documented field in organic chemistry. pnas.orgnih.gov Several methods exist for converting amino acid esters into their corresponding isothiocyanates, often involving the decomposition of dithiocarbamate (B8719985) salts or the use of reagents like thiophosgene (B130339) or phenyl chlorothionoformate. pnas.orgnih.gov A "one-pot", two-step procedure has been developed for synthesizing isothiocyanate derivatives from various natural and unnatural amino acid esters, including analogs of L-valine, with good yields and low racemization. nih.gov

The biological activities of these synthetic amino acid-derived ITCs have also been investigated. For instance, isothiocyanate derivatives of natural and unnatural amino acids have been evaluated for antibacterial activity against E. coli and S. aureus strains. nih.gov Studies on other synthetic ITCs, such as phenylbutyl-ITC and phenylhexyl-ITC, have shown they can reduce cellular viability, suppress migration and invasion, and induce apoptosis in liver and prostate cancer cell lines in vitro. nih.gov This demonstrates that the isothiocyanate functional group, even when attached to a synthetic backbone, retains significant biological potential.

The table below summarizes key research findings on the biological activities of various isothiocyanates related to this compound.

Compound/ClassTypeKey Research FindingsCitations
Allyl isothiocyanate (AITC) NaturalExhibits antimicrobial activity against various pathogens including E. coli and Listeria monocytogenes. frontiersin.orgmdpi.com Possesses anti-inflammatory and antioxidant properties. frontiersin.org
Benzyl isothiocyanate (BITC) NaturalShows strong bactericidal activity against MRSA and C. jejuni, often more potent than AITC. mdpi.comfrontiersin.org
Phenethyl isothiocyanate (PEITC) NaturalSuppresses migratory and invasive potential of cancer cells and induces apoptosis. nih.gov Effective against various pathogenic microorganisms. mdpi.com
Sulforaphane (SFN) NaturalInduces apoptosis and inhibits cancer cell proliferation; synergizes with chemotherapy drugs. frontiersin.org Active against Helicobacter pylori. frontiersin.org
Synthetic Amino Acid ITCs SyntheticIsothiocyanate derivatives of L- and D-amino acid methyl esters show antibacterial activity on E. coli and S. aureus. nih.gov
Synthetic Phenylalkyl ITCs SyntheticPhenylbutyl-ITC and Phenylhexyl-ITC reduce metabolic activity and induce apoptosis in liver and prostate cancer cells. nih.gov

Identification of Key Knowledge Gaps and Future Research Opportunities

The most significant knowledge gap is the near-complete absence of published scientific data on the specific biological and chemical properties of this compound. While its chemical structure is known and it can be synthesized, its potential as a bioactive compound remains unexplored. This presents numerous opportunities for future research.

Future Research Opportunities:

Chemical Synthesis and Characterization: Although methods for synthesizing isothiocyanates from amino acid esters are established, a detailed, optimized synthesis protocol specifically for this compound could be a valuable contribution. nih.govnih.gov Following synthesis, comprehensive characterization using modern analytical techniques is required. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), possibly with derivatization to enhance stability and detection, would be crucial for establishing a clear analytical profile of the compound. tandfonline.commdpi.comacs.org

Investigation of Biological Activity:

Antimicrobial and Antifungal Screening: Given the well-documented antimicrobial properties of numerous natural and synthetic isothiocyanates, a primary research avenue would be to screen this compound against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. nih.govmdpi.com Comparing its efficacy to other aliphatic and aromatic ITCs could provide insights into structure-activity relationships.

Cytotoxic and Anticancer Potential: Research has consistently shown that both natural and synthetic ITCs can induce apoptosis and inhibit the proliferation of various cancer cell lines. nih.govfrontiersin.org Investigating the cytotoxic effects of this compound on different cancer cell lines (e.g., liver, prostate, colon) is a logical next step. nih.gov Studies could explore its mechanism of action, such as its effect on mitochondrial function, ROS production, and key apoptotic pathways. frontiersin.org

Structure-Activity Relationship (SAR) Studies: As an isothiocyanate derived from the amino acid L-valine, this compound has a unique branched alkyl side chain. Systematic studies comparing its biological activity to isothiocyanates derived from other amino acids (e.g., alanine, leucine, phenylalanine) would provide valuable data on how the size, branching, and nature of the amino acid side chain influence antimicrobial or cytotoxic potency. nih.gov

Search for Natural Analogs: Aliphatic glucosinolates are known to be derived from amino acids such as alanine, leucine, isoleucine, and valine. nih.gov While this compound is likely a synthetic product, investigating the glucosinolate profiles of various Brassicaceae plants could potentially reveal the existence of a corresponding glucosinolate precursor (glucovaline derivative), which would suggest a natural origin for the isothiocyanate itself.

Q & A

Q. What are the key structural and physicochemical properties of Methyl L-2-isothiocyanato-3-methylbutyrate critical for experimental design?

  • Methodological Answer : The compound (CAS 201224-92-2) has the molecular formula C₆H₁₁NS (molar mass 129.23 g/mol) with a reactive isothiocyanate (-N=C=S) group. Its branched alkyl chain (3-methylbutane) influences solubility in organic solvents (e.g., dichloromethane, acetonitrile) and interaction with biological targets. Key characterization techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and purity.
  • IR spectroscopy for detecting the -N=C=S stretch (~2050 cm⁻¹).
  • Mass spectrometry (EI mode) to verify molecular ion peaks (m/z 129.2) .

Q. What validated analytical methods ensure purity and stability during storage?

  • Methodological Answer : Use HPLC-UV (λ = 254 nm, C18 column) with a mobile phase of acetonitrile/water (70:30) to quantify purity (>98%). For stability, store aliquots under inert gas (argon) at -20°C to prevent hydrolysis of the isothiocyanate group. Monitor degradation via periodic GC-MS analysis, comparing retention times to fresh standards .

Q. How do researchers assess baseline biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v final concentration) and test concentrations from 1–100 µg/mL. Include controls (solvent-only and gentamicin) to validate assay conditions. Measure MIC (minimum inhibitory concentration) after 24-hour incubation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer efficacy across cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability or metabolic activity. Design experiments with:
  • Isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to evaluate efflux pump effects.
  • Metabolomic profiling (LC-MS/MS) to quantify intracellular accumulation of the compound.
  • Transcriptomic analysis (RNA-seq) to identify resistance-associated pathways (e.g., glutathione metabolism) .

Q. What strategies optimize enantiomeric purity during synthesis for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) to resolve enantiomers. Confirm enantiopurity via polarimetry ([α]D²⁵ = +15.3° for L-isomer). For synthetic optimization, employ kinetic resolution using lipases (e.g., Candida antarctica) to hydrolyze the undesired enantiomer selectively .

Q. How to design a mechanistic study linking -N=C=S reactivity to anti-inflammatory activity?

  • Methodological Answer :
  • Chemical probes : Synthesize analogs (e.g., methyl ester derivatives) to compare activity.
  • Cellular assays : Measure NF-κB inhibition in LPS-stimulated macrophages (luciferase reporter assay).
  • Molecular docking : Model interactions with Keap1-Nrf2 pathway targets using the compound’s 3D structure (PubChem CID 129200785) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on cytotoxicity in normal vs. cancer cells?

  • Methodological Answer : Variations may stem from differences in:
  • Cell culture conditions (e.g., serum-free vs. serum-containing media).
  • Redox status : Normal cells with higher glutathione levels may detoxify the compound more effectively.
    Address this by:
  • Standardizing assays using identical passage numbers and media.
  • Measuring intracellular ROS (dichlorofluorescein assay) to correlate cytotoxicity with oxidative stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.